

Physical properties of 2-chloro-5-iodothiophene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-iodothiophene

Cat. No.: B1601333

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An In-Depth Technical Guide to the Physical and Chemical Properties of **2-Chloro-5-iodothiophene**

For professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science, a comprehensive understanding of key intermediates is paramount. **2-Chloro-5-iodothiophene** (CAS No. 28712-49-4) is a halogenated heterocyclic compound of significant interest due to its utility as a versatile building block in the synthesis of pharmaceuticals and pesticides.^[1] The strategic placement of both a chloro and an iodo group on the thiophene ring offers distinct reactive sites for sequential, site-selective cross-coupling reactions, making it a valuable synthon for creating complex molecular architectures.

This guide provides a detailed examination of the physical properties, spectroscopic characteristics, and essential handling protocols for **2-chloro-5-iodothiophene**. The information herein is synthesized from available data and predictive methodologies, designed to equip researchers and drug development professionals with the practical insights necessary for its effective application.

Core Physical and Chemical Properties

A precise understanding of the physical properties of **2-chloro-5-iodothiophene** is fundamental for its storage, handling, and application in synthetic chemistry. The following table summarizes its key attributes. It is important to note that while some properties have been experimentally determined, others are based on predictive models, a common necessity for specialized reagents.

Property	Value	Source(s)
CAS Number	28712-49-4	[1] [2]
Molecular Formula	C ₄ H ₂ ClIS	[1] [2]
Molecular Weight	244.47 g/mol	[1]
Appearance	Not explicitly stated; likely a liquid or low-melting solid.	
Melting Point	-25 to -24 °C	[3]
Boiling Point	210.7 °C (at 760 Torr, atmospheric pressure)	[1]
	95-96 °C (at 14 Torr)	[3]
Density (Predicted)	2.164 ± 0.06 g/cm ³	[3]
Solubility	Insoluble in water; expected to be soluble in common organic solvents such as chloroform, dichloromethane, diethyl ether, and tetrahydrofuran.	

Spectroscopic Characterization for Structural Verification

In the absence of publicly archived spectra for **2-chloro-5-iodothiophene**, this section provides a predictive analysis based on established spectroscopic principles and data from analogous compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#) Experimental verification is strongly recommended for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The proton at the C3 position (adjacent to the sulfur and chlorine) and the proton at the C4 position (adjacent to the iodine) will couple to each other. Due to the deshielding effects of the adjacent halogens, these protons will

appear as distinct signals. The coupling constant (J_{H3-H4}) should be in the typical range for thiophene ring protons, approximately 3-5 Hz.

- ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum should display four distinct signals for the four carbon atoms of the thiophene ring.
 - C2 (bearing Cl): Expected to be significantly downfield due to the electronegativity of chlorine.
 - C5 (bearing I): The carbon-iodine bond will also shift this signal downfield, though the effect of iodine is less pronounced than chlorine.
 - C3 and C4: These two carbons will appear at higher field strengths (more shielded) compared to the halogen-substituted carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. For **2-chloro-5-iodothiophene**, the following characteristic absorption bands are anticipated:

- Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm^{-1} (typically $3100\text{-}3080\text{ cm}^{-1}$), characteristic of C-H bonds on an aromatic ring.[6]
- Aromatic C=C Stretch: Several medium to weak bands in the $1600\text{-}1400\text{ cm}^{-1}$ region, corresponding to the stretching vibrations of the thiophene ring.
- C-Cl Stretch: A strong band in the fingerprint region, typically between $800\text{-}600\text{ cm}^{-1}$, indicative of the carbon-chlorine bond.
- C-I Stretch: A strong band, also in the fingerprint region, generally found at lower wavenumbers than the C-Cl stretch, typically between $600\text{-}500\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic distribution.

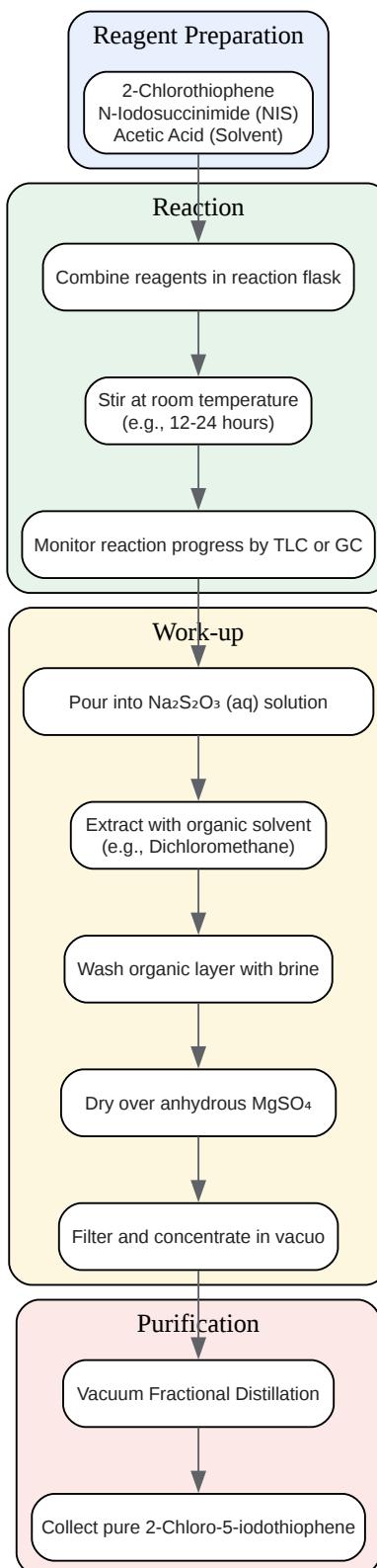
- Molecular Ion (M^+): The mass spectrum should show a prominent molecular ion peak at m/z 244.

- Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion. The presence of one chlorine atom will result in a characteristic $(M+2)^+$ peak with an intensity of approximately one-third that of the M^+ peak (due to the natural abundance of ^{35}Cl and ^{37}Cl). Iodine is monoisotopic (^{127}I), so it will not contribute to this pattern. This distinct isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule.[6][7]
- Fragmentation: Common fragmentation pathways would likely involve the loss of iodine ($M - 127$) $^+$ and/or chlorine ($M - 35/37$) $^+$ radicals, leading to significant peaks at m/z 117 and m/z 209/207, respectively.

Proposed Synthesis and Purification Protocol

While various methods exist for the halogenation of thiophenes, a reliable approach for the synthesis of **2-chloro-5-iodothiophene** involves the direct electrophilic iodination of 2-chlorothiophene. This method is predicated on the principle that the 5-position of a 2-substituted thiophene is highly activated towards electrophilic substitution.

Diagram 1: Proposed Synthesis Workflow

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Caption: Workflow for the synthesis and purification of **2-chloro-5-iodothiophene**.

Detailed Synthesis Methodology: Iodination of 2-Chlorothiophene

This protocol is based on well-established methods for the iodination of electron-rich aromatic compounds using N-iodosuccinimide (NIS).^[8] NIS is a mild and effective source of electrophilic iodine, and acetic acid serves as a suitable polar protic solvent.

Materials:

- 2-Chlorothiophene (1.0 eq)
- N-Iodosuccinimide (NIS) (1.05 eq)
- Glacial Acetic Acid
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Dichloromethane (or other suitable extraction solvent)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chlorothiophene (1.0 eq) and dissolve it in glacial acetic acid.
- Reagent Addition: In one portion, add N-iodosuccinimide (1.05 eq) to the stirred solution at room temperature. The reaction is typically exothermic and may result in a color change.
- Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (2-chlorothiophene) is consumed (typically 12-24 hours).

- Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate. This step quenches any unreacted iodine and byproducts.
- Extraction: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate solution, water, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification by Vacuum Fractional Distillation

Given the compound's high boiling point at atmospheric pressure and its liquid state at room temperature, vacuum fractional distillation is the most appropriate method for purification on a multi-gram scale.[\[3\]](#)

Procedure:

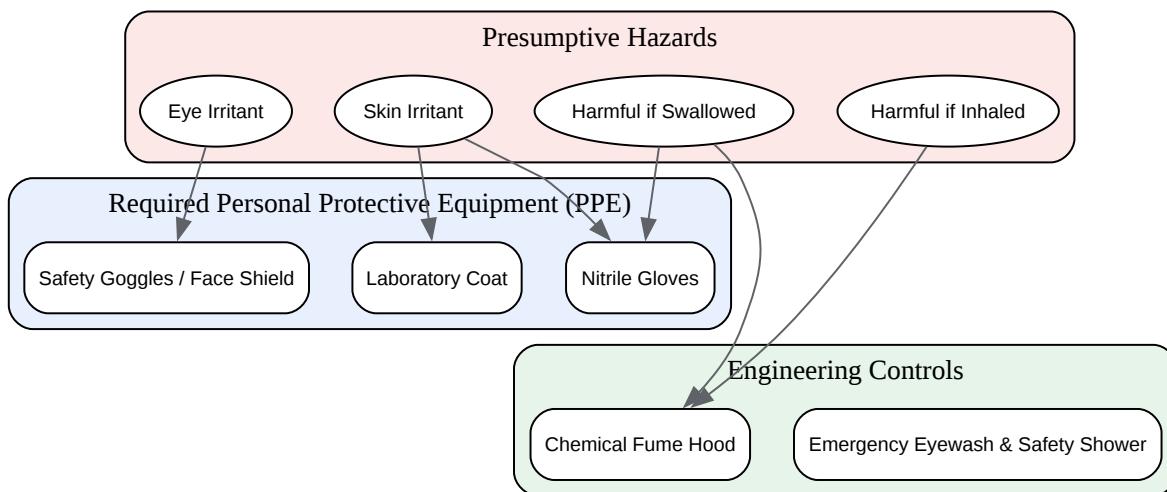
- Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column and a vacuum adapter. Ensure all glass joints are properly sealed.
- Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask using a heating mantle.
- Fraction Collection: Discard any initial low-boiling fractions. Collect the fraction that distills at the expected boiling point (95-96 °C at 14 Torr).[\[3\]](#)
- Characterization: Confirm the purity of the collected fraction using the spectroscopic methods outlined in Section 2.

Hazard Assessment and Safe Handling

While a comprehensive, officially classified Safety Data Sheet (SDS) for **2-chloro-5-iodothiophene** is not readily available, a hazard assessment can be made based on

structurally similar compounds like halogenated thiophenes. Researchers must handle this compound with appropriate caution.

Diagram 2: Logic for Safe Handling



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- To cite this document: BenchChem. [Physical properties of 2-chloro-5-iodothiophene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1601333#physical-properties-of-2-chloro-5-iodothiophene>]

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